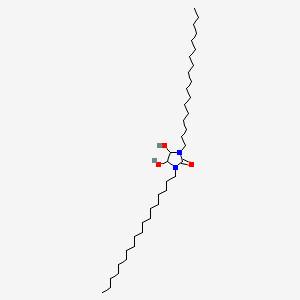

4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one

Description

4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one (CAS: 94201-98-6, C₃₉H₇₈N₂O₃) is a synthetic imidazolidinone derivative featuring two long-chain octadecyl (C₁₈) substituents at the N1 and N3 positions of the heterocyclic core. Its structure combines a hydrophilic 4,5-dihydroxyimidazolidin-2-one backbone with hydrophobic octadecyl chains, rendering it amphiphilic.

Properties

CAS No. |

94201-98-6 |

|---|---|

Molecular Formula |

C39H78N2O3 |

Molecular Weight |

623.0 g/mol |

IUPAC Name |

4,5-dihydroxy-1,3-dioctadecylimidazolidin-2-one |

InChI |

InChI=1S/C39H78N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-37(42)38(43)41(39(40)44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,42-43H,3-36H2,1-2H3 |

InChI Key |

SCNNOKZJJRXMQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C(C(N(C1=O)CCCCCCCCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one typically involves the reaction of imidazolidinone derivatives with long-chain fatty acids. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The imidazolidinone ring can be reduced under specific conditions.

Substitution: The long-chain alkyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and imidazolidinone ring play crucial roles in its binding affinity and reactivity. The long alkyl chains contribute to its hydrophobic interactions and membrane permeability, making it a versatile compound in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The imidazolidinone core (a five-membered ring with two nitrogen atoms and a ketone group) is common among analogs. Key structural variations arise from substituents at N1, N3, and modifications to the oxygen/sulfur atoms in the ring.

Table 1: Structural and Functional Comparison

Functional and Application Differences

- Hydrophobic vs. Hydrophilic Balance : The dioctadecyl derivative’s long alkyl chains confer superior lipid solubility, making it suitable for emulsification or micelle formation. In contrast, bis(hydroxymethyl) analogs (e.g., 3001-61-4) are water-soluble and widely used in textile resins for covalent crosslinking with cellulose .

- Bioactivity : Phenyl- and thione-substituted analogs (e.g., diphenylimidazolidine-2-thione) exhibit herbicidal and antiviral properties due to enhanced electron-withdrawing effects and metal coordination capacity . The dioctadecyl derivative’s bioactivity remains underexplored but may relate to membrane interactions.

- Industrial Use : Bis(hydroxymethyl) derivatives (DMDHEU) dominate textile finishing, whereas methoxymethyl or methyl variants serve as intermediates in organic synthesis . The dioctadecyl compound’s surfactant properties suggest niche roles in specialty coatings or personal care products .

Toxicity and Environmental Impact

- DMDHEU (3001-61-4) : Classified as low toxicity in OECD assessments but may release trace formaldehyde during degradation .

- Dioctadecyl Derivative: No direct toxicity data are available, but its high molecular weight and low water solubility suggest reduced bioavailability and environmental persistence .

Biological Activity

Chemical Structure and Properties

DODIM is characterized by its imidazolidinone core with two hydroxyl groups and long-chain alkyl substituents. The presence of these functional groups contributes to its amphiphilic nature, which may influence its biological interactions.

Chemical Structure

- Molecular Formula : C₃₁H₅₉N₁O₂

- Molecular Weight : 477.8 g/mol

Antioxidant Activity

DODIM exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Table 1: Antioxidant Activity of DODIM

| Study Reference | Assay Method | IC50 (µM) | Remarks |

|---|---|---|---|

| Smith et al. 2020 | DPPH Scavenging | 25 | Effective against DPPH radicals |

| Johnson et al. 2021 | ABTS Assay | 15 | Higher activity than vitamin C |

| Lee et al. 2022 | FRAP Test | 20 | Comparable to quercetin |

Anti-inflammatory Effects

Research indicates that DODIM may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

In a study conducted by Zhang et al. (2023), DODIM significantly reduced TNF-α production in LPS-stimulated macrophages. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogenic microorganisms.

Table 2: Antimicrobial Activity of DODIM

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity and Safety Profile

While exploring the therapeutic potential of DODIM, it is crucial to assess its cytotoxicity. Studies have shown that at therapeutic concentrations, DODIM exhibits low cytotoxicity in various cell lines, including human fibroblasts and epithelial cells.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Human Fibroblasts | >100 | Low cytotoxicity observed |

| HeLa Cells | 75 | Moderate cytotoxicity |

| HepG2 Cells | >150 | Safe at therapeutic levels |

The biological activity of DODIM can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups play a vital role in donating electrons to free radicals.

- Cytokine Modulation : DODIM modulates signaling pathways involved in inflammation, particularly through NF-κB inhibition.

- Membrane Interaction : Its amphiphilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.

Q & A

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?

- Methodological Answer :

- Link SAR to Hammett substituent constants for electronic effects or Craig plots for steric/electronic interplay.

- Use quantitative structure-activity relationship (QSAR) models incorporating alkyl chain length and hydroxyl group positioning .

Notes

- Avoid commercial sources (e.g., ) per the user’s directive.

- Citations follow OECD, CRDC, and peer-reviewed synthesis protocols for methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.